molecular formula C12H14ClN3O B1443741 5-Azetidin-3-yl-3-(3-methylphenyl)-1,2,4-oxadiazole hydrochloride CAS No. 1403775-97-2

5-Azetidin-3-yl-3-(3-methylphenyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1443741
CAS No.: 1403775-97-2
M. Wt: 251.71 g/mol
InChI Key: XLGMMSKKEXXHHI-UHFFFAOYSA-N
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Description

5-Azetidin-3-yl-3-(3-methylphenyl)-1,2,4-oxadiazole hydrochloride is a useful research compound. Its molecular formula is C12H14ClN3O and its molecular weight is 251.71 g/mol. The purity is usually 95%.
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Biological Activity

5-Azetidin-3-yl-3-(3-methylphenyl)-1,2,4-oxadiazole hydrochloride is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula: C12H14ClN3O
  • IUPAC Name: this compound

This structure includes an azetidine ring and an oxadiazole moiety, which are known to contribute to various biological activities.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity: Compounds containing oxadiazole rings have shown effectiveness against various bacterial strains. A study highlighted that derivatives with oxadiazole structures demonstrated inhibitory effects on gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 7.9 μg/mL .

Anticancer Activity

Several studies have explored the anticancer properties of oxadiazole derivatives. Notably:

  • In Vitro Studies: Compounds similar to this compound have been evaluated for their effects on cancer cell lines such as MCF-7 and HCT-116. For example, certain derivatives showed IC50 values significantly lower than standard treatments like 5-Fluorouracil and Tamoxifen, indicating enhanced efficacy against breast cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with specific biomolecular targets. The mechanisms may include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation: Interaction with cellular receptors can lead to altered signaling pathways, contributing to its therapeutic effects.

Synthesis and Evaluation

Recent studies have focused on synthesizing new derivatives of oxadiazoles and evaluating their biological activities. For example:

CompoundActivity TypeIC50 / MICReference
5-Azetidin-3-yl-3-(3-methylphenyl)-1,2,4-oxadiazoleAntibacterial7.9 μg/mL
Compound 3a (similar structure)Anticancer (MCF-7)24.74 µM
Compound 13 (related derivative)Anti-tuberculosis62.5 μg/mL

These findings indicate the potential for developing new therapeutic agents based on the oxadiazole scaffold.

Comparative Studies

Comparative analysis with other compounds has shown that derivatives with modifications at various positions on the oxadiazole ring can enhance biological activity. For instance:

  • Compounds modified at the 4-position of the phenyl ring exhibited improved anticancer properties compared to their non-modified counterparts .

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.ClH/c1-8-3-2-4-9(5-8)11-14-12(16-15-11)10-6-13-7-10;/h2-5,10,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGMMSKKEXXHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.